molecular formula C19H16ClNO4 B6417932 N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 941233-12-1

N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6417932
CAS No.: 941233-12-1
M. Wt: 357.8 g/mol
InChI Key: JOCZHAUCUKWRLT-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a novel synthetic coumarin-3-carboxamide derivative intended for research purposes. Compounds within this chemical class are recognized for their significant potential in anticancer research, with studies showing that chromene and coumarin derivatives can engage with diverse cellular targets to inhibit proliferation and induce apoptosis in various human cancer cell lines . The core structure of this compound features an 8-ethoxy substituted 2-oxo-2H-chromene (coumarin) scaffold coupled with a 3-chloro-4-methyl anilide moiety. This structure is analogous to other investigated carboxamide derivatives, such as N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, which serves as a key intermediate in developing biologically active molecules . The specific substitution pattern on the coumarin core and the phenyl ring is critical, as Structure-Activity Relationship (SAR) studies indicate that targeted functionalization can markedly enhance bioactivity and selectivity . Potential research applications for this compound include investigating its cytotoxic activity, profiling its selectivity against a panel of cancer cell lines, and elucidating its underlying mechanism of action, which may involve the modulation of key signaling pathways or enzyme systems .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-16-6-4-5-12-9-14(19(23)25-17(12)16)18(22)21-13-8-7-11(2)15(20)10-13/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCZHAUCUKWRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Chromene Carboxamide Scaffolds

The chromene core is typically synthesized via cyclocondensation reactions. For 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, a modified Kostanecki-Robinson reaction is employed. This involves the condensation of 2-hydroxy-4-ethoxybenzaldehyde with diethyl malonate under basic conditions, followed by acid-catalyzed cyclization . The ethoxy group at position 8 is introduced during the aldehyde preparation stage using Williamson ether synthesis, where 2,4-dihydroxybenzaldehyde reacts with ethyl bromide in the presence of potassium carbonate .

Reaction Conditions for Cyclization

  • Solvent: Ethanol or acetic acid

  • Catalyst: Piperidine (for condensation) and concentrated HCl (for cyclization)

  • Temperature: 80–100°C for 6–8 hours

  • Yield: 70–85%

Carboxylic Acid Activation and Amide Coupling

The carboxylic acid intermediate is activated for amide bond formation using coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or converted to an acid chloride via thionyl chloride (SOCl₂) . Reaction with 3-chloro-4-methylaniline proceeds under inert conditions to prevent hydrolysis.

Optimized Coupling Protocol

  • Acid Chloride Method:

    • 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous dichloromethane for 2 hours.

    • After removing excess SOCl₂, the acid chloride is reacted with 3-chloro-4-methylaniline (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 12 hours .

    • Yield: 65–75% .

  • Coupling Agent Approach:

    • The carboxylic acid (1 equiv), 3-chloro-4-methylaniline (1.1 equiv), and PyBOP (1.5 equiv) are dissolved in dimethylformamide (DMF).

    • N,N-Diisopropylethylamine (DIPEA, 2 equiv) is added, and the mixture is stirred at room temperature for 24 hours .

    • Yield: 60–70% .

Spectroscopic Characterization and Validation

The final product is characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Key spectral data align with analogous chromene carboxamides :

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.85 (s, 1H, NH), 8.52 (s, 1H, H-4), 7.62–7.58 (m, 2H, ArH), 7.32–7.28 (m, 1H, ArH), 6.94 (d, J = 8.8 Hz, 1H, H-5), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.38 (s, 3H, CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃) .

13C NMR (101 MHz, DMSO-d6) :

  • δ 176.2 (C=O, chromone), 165.4 (C=O, amide), 161.8 (C-8-OCH₂CH₃), 153.1 (C-2), 134.6–116.2 (aromatic carbons), 63.5 (OCH₂CH₃), 20.1 (CH₃), 14.7 (OCH₂CH₃) .

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, chromone), 1662 cm⁻¹ (C=O, amide), 1248 cm⁻¹ (C-O-C ether) .

The acid chloride method offers higher yields but requires stringent moisture control. In contrast, coupling agents like PyBOP simplify the reaction under milder conditions, albeit with slightly lower yields. Side reactions, such as over-alkylation during ethoxy group introduction or racemization during amidation, are mitigated by optimizing stoichiometry and temperature .

Table 1: Yield and Purity Across Methods

MethodYield (%)Purity (HPLC)
Acid Chloride7598.5
PyBOP Coupling7097.8

Industrial-Scale Considerations

For large-scale synthesis, the acid chloride route is preferred due to lower reagent costs. Continuous flow systems enhance safety during SOCl₂ handling, while crystallization in ethanol/water mixtures ensures high purity (>99%) . Environmental concerns associated with DMF necessitate solvent recovery systems or substitution with greener alternatives like cyclopentyl methyl ether (CPME) .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to induce apoptosis or inhibit inflammation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A comparison of key structural analogs is summarized in Table 1 .

Compound Name Substituents on Chromene Aromatic Amide Group Key Features Reference
Target Compound : N-(3-Chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 8-Ethoxy 3-Chloro-4-methylphenyl Enhanced lipophilicity due to ethoxy and chloro-methyl groups; potential steric hindrance from methyl substituent. -
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-Methoxyphenethyl Phenethyl chain increases molecular flexibility; methoxy group enhances electron-donating effects.
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-Methoxy, 2-imino 2-Chlorophenyl Imino group alters electronic properties; 2-chloro substitution may reduce steric effects compared to 3-chloro-4-methyl.
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 8-Methoxy 4-Acetamidophenyl Acetamido group introduces polarity; may improve water solubility compared to halogenated analogs.
8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 8-Allyl 4-Fluorophenyl Allyl group increases lipophilicity; fluorine’s strong electron-withdrawing effect contrasts with chloro-methyl.
8-Ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide 8-Ethoxy Fluorophenyl-thiazolylmethyl Thiazole heterocycle introduces π-π stacking potential; fluorophenyl enhances electronic effects.

Physicochemical and Electronic Properties

  • Electronic Effects : The chloro-methyl group is electron-withdrawing, contrasting with the electron-donating methoxy in or acetamido in . This difference may influence binding to biological targets.
  • Solubility : Polar groups (e.g., acetamido in ) improve aqueous solubility, whereas halogenated or allyl substituents (e.g., ) favor organic phases.

Biological Activity

N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a chromene backbone, a carboxamide functional group, and ethoxy and chloro substituents. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C19H16ClNO4
  • Molecular Weight : 357.8 g/mol
  • Functional Groups : Carboxamide, ethoxy, chloro

The chromene structure is notable for its fused benzene and pyran rings, which contribute to the compound's reactivity and potential biological activity. The presence of halogen (chlorine) and alkoxy (ethoxy) groups can significantly influence its physicochemical properties, such as solubility and lipophilicity, thereby affecting its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, in vitro studies have shown that related compounds possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens. These derivatives also demonstrated strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, surpassing the effectiveness of standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
Derivative 7b0.22 - 0.25Not specifiedSuperior to Ciprofloxacin
CiprofloxacinNot specifiedNot specifiedBaseline for comparison

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer applications. Studies have evaluated its antiproliferative effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound demonstrated IC50 values in the range of 23–33 nM, indicating potent activity comparable to established anticancer agents .

The mechanism underlying the anticancer activity of this compound may involve inhibition of tubulin polymerization, which is crucial for cell division. By disrupting microtubule dynamics, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Enzymatic Inhibition

Further investigations have revealed that this compound acts as an inhibitor of key enzymes involved in bacterial resistance mechanisms. For instance, it has been noted for its inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Table 2: Enzymatic Inhibition Profile

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated several chromene derivatives for their antimicrobial activity against common pathogens, revealing that certain derivatives exhibited enhanced effects compared to traditional antibiotics .
  • Anticancer Studies :
    • Research focused on the antiproliferative effects of chromene derivatives on cancer cell lines demonstrated significant efficacy in inhibiting tumor growth through targeted action on tubulin dynamics .
  • Enzyme Inhibition :
    • The compound's role as an inhibitor of critical bacterial enzymes has been highlighted in studies aimed at understanding resistance mechanisms in pathogenic bacteria .

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions .
  • Step 2 : Introduction of the ethoxy group at position 8 through alkylation or nucleophilic substitution.
  • Step 3 : Amidation using coupling reagents (e.g., EDCI) to react the chromene carboxylic acid with 3-chloro-4-methylaniline .
    Optimization : Varying reaction conditions (temperature, solvent, catalyst) improves yield and purity. For example, using DMF as a solvent and triethylamine as a base enhances amidation efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the ethoxy group’s protons appear as a quartet at ~δ 1.3–1.5 ppm and a triplet at δ 4.0–4.2 ppm .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement .
  • HPLC : Validates purity (>95% is typical for research-grade material) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies on structurally analogous chromene carboxamides indicate:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anticancer potential : IC50_{50} values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Anti-inflammatory effects : COX-2 inhibition (60–80% at 10 µM) in vitro .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like EGFR or COX-2. For example, the chloro-methylphenyl group may occupy hydrophobic pockets in EGFR’s active site .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with activity. Ethoxy groups enhance solubility but may reduce membrane permeability .

Q. How should researchers resolve contradictions in reported biological data?

Conflicting results (e.g., variance in IC50_{50} values across studies) may arise from:

  • Assay conditions : Differences in cell lines, serum concentration, or incubation time. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Compound stability : Degradation in DMSO stock solutions can skew results. Validate stability via LC-MS before assays .

Q. What strategies are effective for studying protein-compound interactions?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D values).
  • ITC (Isothermal Titration Calorimetry) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : Resolves binding conformations in macromolecular complexes .

Methodological Challenges and Solutions

Q. How to address low yield in the final amidation step?

  • Issue : Steric hindrance from the 3-chloro-4-methylphenyl group.
  • Solutions :
    • Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
    • Replace EDCI with HATU/Oxyma for better coupling efficiency .

Q. What are best practices for analyzing hydrogen-bonding networks in crystallography?

  • Graph-set analysis : Classify motifs (e.g., R_2$$^2(8) rings) using software like Mercury .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian) to confirm bond angles/distances .

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